molecular formula C14H14N6S2 B2881312 3-cyclopropyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine CAS No. 2415602-12-7

3-cyclopropyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2881312
CAS No.: 2415602-12-7
M. Wt: 330.43
InChI Key: ZVWKNUTWCUQUGT-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically include heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, toluene, xylene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-cyclopropyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:

Uniqueness

What sets 3-cyclopropyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6S2/c1-2-8(1)12-18-14(22-19-12)17-9-5-20(6-9)13-11-10(3-4-21-11)15-7-16-13/h3-4,7-9H,1-2,5-6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWKNUTWCUQUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)NC3CN(C3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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